The synthesis of BM-Cyclin involves the combination of tiamulin fumarate and minocycline hydrochloride. Tiamulin is a macrolide antibiotic that targets the 50S subunit of bacterial ribosomes, inhibiting protein synthesis, while minocycline is a tetracycline derivative that also prevents protein synthesis but acts through different mechanisms. The formulation process ensures that both components are stable and effective against a broad spectrum of mycoplasma species .
The preparation typically requires precise conditions to maintain the stability and efficacy of both antibiotics. For instance, tiamulin fumarate must be stored at low temperatures (-20°C) to prevent degradation, while solutions can remain stable for up to six months when properly stored .
BM-Cyclin's molecular structure comprises two distinct components:
The molecular formula for tiamulin fumarate is and for minocycline hydrochloride is . The structural complexity allows these compounds to interact effectively with bacterial ribosomes, thus inhibiting protein synthesis .
BM-Cyclin functions through specific chemical interactions with bacterial ribosomes:
These actions collectively lead to bacteriostatic effects against mycoplasmas and other susceptible bacteria .
The effectiveness of BM-Cyclin in eliminating mycoplasma from cell cultures has been demonstrated through various experimental setups, including PCR assays that confirm the absence of mycoplasma DNA post-treatment .
The mechanism by which BM-Cyclin acts involves:
Data from studies indicate that repeated cycles of treatment with BM-Cyclin can effectively reduce or eliminate mycoplasma contamination in cell cultures .
Relevant analyses indicate that BM-Cyclin maintains its efficacy over extended periods when stored correctly, making it suitable for routine use in laboratories .
BM-Cyclin is primarily used in:
Mycoplasma contamination represents one of the most pervasive and detrimental challenges in cell culture laboratories worldwide. These minute prokaryotic organisms, lacking cell walls, contaminate an estimated 15-35% of continuous cell lines, with some studies reporting contamination rates exceeding 70% in specific laboratory settings [1] [6]. Unlike bacterial or fungal contaminants, mycoplasma infections frequently evade visual detection under standard microscopy while profoundly altering cellular physiology, metabolism, and gene expression profiles [2] [6]. The consequences extend beyond compromised experimental reliability to potential loss of irreplaceable cell lines, highlighting the critical need for effective eradication strategies. Within this context, BM-Cyclin has emerged as a specialized antibiotic combination specifically formulated to address mycoplasma contamination while preserving cellular integrity.
BM-Cyclin is a precisely formulated antibiotic combination product designed for mycoplasma eradication in cell culture systems. It consists of two distinct components administered sequentially:
This dual-component approach leverages synergistic mechanisms of protein synthesis inhibition. Tiamulin disrupts peptidyl transferase activity, while minocycline prevents amino acid incorporation into growing peptide chains, creating a formidable barrier to mycoplasma survival [3] [8]. The formulation specifically targets prevalent cell culture contaminants including Mycoplasma orale, Mycoplasma arginini, and Mycoplasma hyorhinis, which collectively account for the majority of laboratory infections originating from human, bovine, and swine sources [1] [6].
Table 1: Composition of BM-Cyclin Formulations
Component | Active Compound | Chemical Class | Primary Mechanism | Target Mycoplasma Species |
---|---|---|---|---|
BM-Cyclin-1 | Tiamulin fumarate | Pleuromutilin | 50S ribosomal subunit inhibition | M. hyorhinis, M. orale |
BM-Cyclin-2 | Minocycline HCl | Tetracycline | 30S ribosomal subunit inhibition | M. arginini, M. orale, A. laidlawii |
BM-Cyclin occupies a specialized niche within the hierarchy of mycoplasma contamination management strategies. The preferred approach for contaminated cultures remains immediate autoclaving and disposal to prevent laboratory-wide spread, particularly for replaceable cell lines [2] [6]. However, when unique, genetically modified, or patient-derived cultures become infected—especially those requiring months to establish—antibiotic eradication becomes a necessary alternative.
The protocol involves sequential administration of the two components across multiple treatment cycles. Each cycle typically consists of:
This sequential approach exploits the differential vulnerability of mycoplasma species to each antibiotic while limiting the development of resistance. The treatment requires repetition across 2-3 full cycles to comprehensively eliminate contamination, followed by rigorous verification using sensitive detection methods such as DNA fluorescent staining (e.g., DAPI) or species-specific PCR assays [1] [4].
Table 2: Comparative Efficacy of Mycoplasma Eradication Agents
Antibiotic Agent | Class | Reported Cure Rate | Resistance Development | Common Treatment Failures |
---|---|---|---|---|
BM-Cyclin | Pleuromutilin/Tetracycline | 84-87% | <5% | Rare |
Plasmocin | Macrolide | 65-78% | 10-15% | M. arginini, M. orale |
Ciprofloxacin | Fluoroquinolone | 20-75% | 20-30% | M. hyorhinis, A. laidlawii |
MRA (Mycoplasma Removal Agent) | Fluoroquinolone derivative | 31-69% | 20% | M. arginini, M. orale |
Comparative studies have demonstrated BM-Cyclin's superior efficacy profile relative to alternative treatments. A comprehensive analysis of 80 contaminated mammalian cell lines revealed mycoplasma eradication rates of 66.25% for BM-Cyclin compared to 20% for ciprofloxacin and 31.25% for Mycoplasma Removal Agent (MRA) [3]. Similarly, a large-scale evaluation of 200 chronically infected cultures demonstrated an 87% permanent cure rate with BM-Cyclin versus 69% for MRA and 75% for ciprofloxacin [8].
The treatment's effectiveness extends beyond mere mycoplasma clearance to preservation of cellular integrity. Unlike some quinolone-based eradication agents that can induce DNA topoisomerase inhibition in eukaryotic cells, BM-Cyclin exhibits minimal cytotoxicity at recommended concentrations for most cell types [3] [8]. This characteristic makes it particularly valuable for safeguarding morphologically or functionally sensitive primary cells and difficult-to-culture specialized lines. Post-treatment validation remains essential, with studies confirming that properly cured cultures show no mycoplasma detection at 14 days post-treatment and beyond when assessed via highly sensitive PCR methodologies [2] [4].
The integration of BM-Cyclin into comprehensive contamination management programs—combined with rigorous aseptic techniques, regular monitoring, and laboratory segregation protocols—represents a critical advancement in preserving the integrity of cell-based research across diverse biomedical disciplines.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: